Methyl 3-methoxybenzofuran-2-carboxylate
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Overview
Description
Methyl 3-methoxybenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. This compound, with the molecular formula C11H10O4, is used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxybenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 3-methoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-nitrobenzofuran-2-carboxylate
- 2-Hydroxy-5-nitrobenzaldehyde
- Benzofuran derivatives with different substituents
Uniqueness
Methyl 3-methoxybenzofuran-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
5207-39-6 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-13-9-7-5-3-4-6-8(7)15-10(9)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
CBOLPMASAMZJNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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